

Chloromethylphosphonic Acid: A Technical Guide to its Discovery, Synthesis, and Properties

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Compound of Interest

Compound Name: Chloromethylphosphonic acid

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Introduction

Chloromethylphosphonic acid (CMPA), with the chemical formula $\text{ClCH}_2\text{P}(\text{O})(\text{OH})_2$, is an organophosphorus compound of significant interest in organic synthesis. As a bifunctional molecule, it contains both a reactive carbon-chlorine bond and a hydrophilic phosphonic acid group. This structure makes it a valuable intermediate and building block for the synthesis of a wide array of more complex molecules, including flame retardants, herbicides, water treatment agents, and analogues of biologically active compounds. This technical guide provides an in-depth overview of the historical discovery, key synthetic methodologies, and physicochemical properties of **chloromethylphosphonic acid**, tailored for professionals in research and development.

History and Discovery

The synthesis of **chloromethylphosphonic acid** was first reported in the mid-20th century. Early work by Russian chemists A. Ya. Yakubovich, V. A. Ginsburg, and S. P. Makarov involved the reaction of phosphorus trichloride with diazomethane, followed by chlorination, treatment with sulfur dioxide, and subsequent hydrolysis.

Shortly thereafter, M.I. Kabachnik and Ye.S. Shepeleva developed a more practical and widely cited method. Their approach, detailed in a 1952 symposium on the syntheses of organic compounds, utilized the reaction of paraformaldehyde with phosphorus trichloride at high temperatures to produce the key intermediate, **chloromethylphosphonic acid** dichloride ($\text{ClCH}_2\text{POCl}_2$). This intermediate is then readily hydrolyzed to yield **chloromethylphosphonic acid**. This method provided a more accessible route to the compound, avoiding the hazardous use of diazomethane.

Synthetic Methodologies

Two primary routes have been established for the synthesis of **chloromethylphosphonic acid**: the reaction of formaldehyde with phosphorus halides and the Michaelis-Arbuzov reaction followed by hydrolysis.

Synthesis from Phosphorus Trichloride and Paraformaldehyde (Kabachnik-Shepeleva Method)

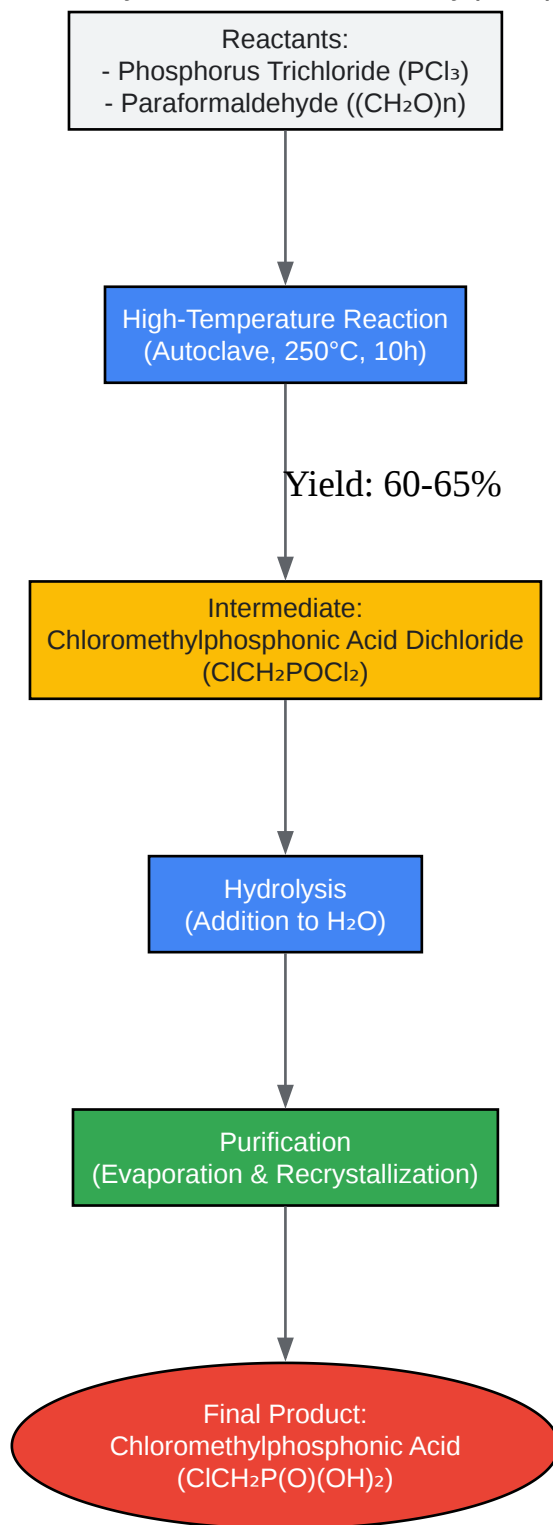
This classic method involves a two-step process: the formation of **chloromethylphosphonic acid** dichloride and its subsequent hydrolysis.

- Reactants: 200 g of phosphorus trichloride (PCl_3) and 30 g of paraformaldehyde ($(\text{CH}_2\text{O})_n$), thoroughly dried and finely powdered.
- Apparatus: A one-liter autoclave equipped for heating and pressure containment.
- Procedure:
 - The phosphorus trichloride and paraformaldehyde are placed in the autoclave.
 - The sealed autoclave is heated to 250°C for a period of 10 hours.
 - After cooling, the reaction mixture is carefully vented and the product is isolated.
- Yield: This procedure yields the acid chloride of **chloromethylphosphonic acid** in 60-65%.
- Reactants: **Chloromethylphosphonic acid** dichloride ($\text{ClCH}_2\text{POCl}_2$) and water.
- Procedure:

- **Chloromethylphosphonic acid** dichloride is slowly and carefully added to an excess of water or a dilute aqueous solution with cooling. The reaction is highly exothermic and produces hydrochloric acid (HCl) gas.
- The reaction mixture is stirred until the hydrolysis is complete.
- The water and HCl are removed under reduced pressure to yield the crude **chloromethylphosphonic acid**, which can be purified by recrystallization.

The overall workflow for this synthesis is depicted below.

Workflow for the Synthesis of Chloromethylphosphonic Acid



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Kabachnik-Shepeleva synthesis workflow.

Michaelis-Arbuzov Reaction Route

A more versatile and widely used method for forming carbon-phosphorus bonds is the Michaelis-Arbuzov reaction.^[1] This reaction can be adapted to produce **chloromethylphosphonic acid** via a dialkyl phosphonate intermediate.

The first step involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with a chloromethyl halide. In this case, chlorobromomethane or chloriodomethane would be used. The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the alkyl halide.^[1]

- Reactants: Triethyl phosphite ($\text{P}(\text{OEt})_3$) and a suitable chloromethyl halide (e.g., ClCH_2Br).
- Procedure:
 - The triethyl phosphite and chloromethyl halide are mixed, often without a solvent.
 - The mixture is heated to initiate the reaction, which proceeds via an $\text{S}_{\text{N}}2$ mechanism to form a phosphonium salt intermediate.
 - The displaced halide ion then dealkylates the intermediate, resulting in the formation of diethyl chloromethylphosphonate and ethyl halide as a byproduct.
 - The product is purified by distillation under reduced pressure.

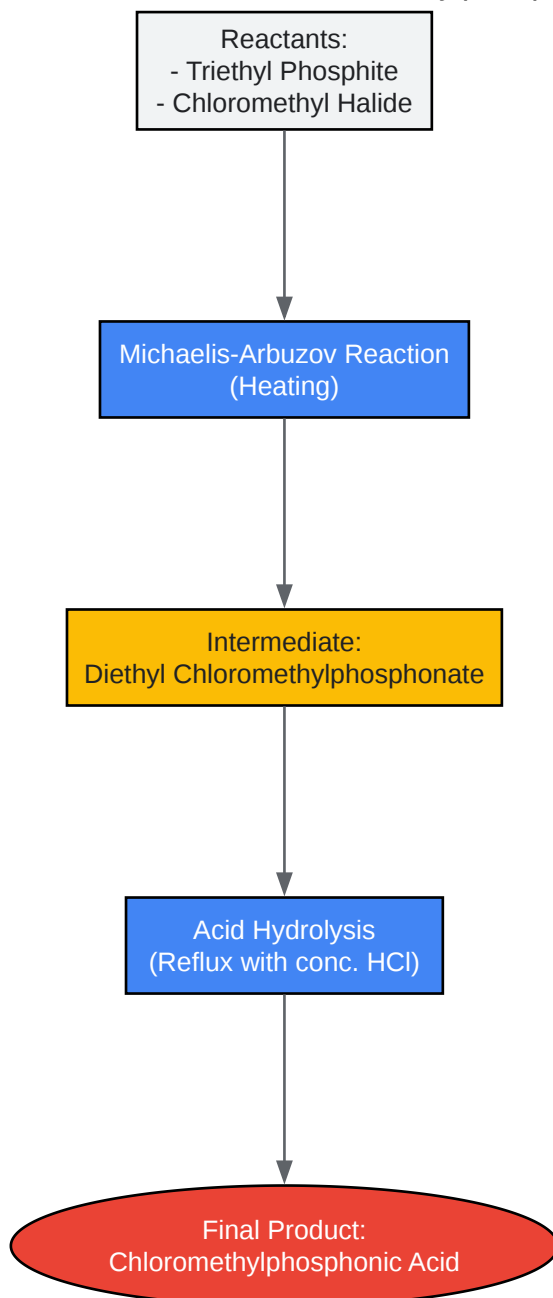
The resulting phosphonate ester is then hydrolyzed to the phosphonic acid. This is typically achieved by refluxing with a strong acid, such as concentrated hydrochloric acid.

- Reactants: Diethyl chloromethylphosphonate ($\text{ClCH}_2\text{PO}(\text{OEt})_2$) and concentrated hydrochloric acid (HCl).
- Procedure:
 - The diethyl chloromethylphosphonate is mixed with an excess of concentrated HCl .
 - The mixture is heated to reflux for several hours until the ester is fully hydrolyzed.

- The volatile components (water, HCl, ethanol) are removed under reduced pressure to yield the final product, **chloromethylphosphonic acid**.

The logical flow of the Michaelis-Arbuzov route is outlined in the diagram below.

Michaelis-Arbuzov Route to Chloromethylphosphonic Acid



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General workflow for the Michaelis-Arbuzov synthesis.

Physicochemical and Spectroscopic Data

The accurate characterization of **chloromethylphosphonic acid** is crucial for its use in further research and development. The following tables summarize its key physical and spectroscopic properties. A notable discrepancy exists in the literature regarding the melting point, which may be attributable to different crystalline forms or purity levels.

Property	Value	Source(s)
CAS Number	2565-58-4	N/A
Molecular Formula	CH ₄ ClO ₃ P	N/A
Molecular Weight	130.47 g/mol	N/A
Appearance	White to brown crystalline powder	N/A
Density	1.726 ± 0.06 g/cm ³ (at 20°C)	N/A
Melting Point	127-129°C or 88-92°C	N/A
Boiling Point	333.8 ± 44.0°C (Predicted)	N/A

Table 1: Physicochemical Properties of **Chloromethylphosphonic Acid**.

While specific, peer-reviewed spectral assignments for **chloromethylphosphonic acid** are not readily available in public databases, its structure is routinely confirmed by standard spectroscopic methods. The expected characteristic signals are described below based on typical values for similar organophosphorus compounds. Data for the common precursor, diethyl chloromethylphosphonate, is provided for comparison.

Nucleus	Diethyl Chloromethylphosphonate(CICH₂PO(OEt)₂)	Chloromethylphosphonic Acid(ClCH₂P(O)(OH)₂) (Expected Ranges)
¹ H NMR	δ 4.22 (dq, 4H, -OCH ₂ -) δ 3.37 (d, 2H, Cl-CH ₂ -P) δ 1.38 (t, 6H, -CH ₃)	δ ~10-12 (s, broad, 2H, P-OH) δ ~3.5-4.0 (d, 2H, Cl-CH ₂ -P)
¹³ C NMR	Data not readily available	δ ~40-50 (d, JPC ≈ 140-150 Hz, Cl-CH ₂ -P)
³¹ P NMR	Data not readily available	δ ~15-25 ppm (referenced to H ₃ PO ₄)

Table 2: NMR Spectroscopic Data.

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
P-OH	O-H stretch	2500-3300 (very broad)
P=O	P=O stretch	1150-1250
P-O	P-O stretch	900-1100
C-Cl	C-Cl stretch	650-800
P-C	P-C stretch	650-750

Table 3: Expected Key Infrared (IR) Absorption Bands for **Chloromethylphosphonic Acid**.

Conclusion

Chloromethylphosphonic acid is a foundational reagent in organophosphorus chemistry with a history rooted in the pioneering work of the mid-20th century. The synthetic methods developed, particularly the reaction of PCl₃ with paraformaldehyde and the versatile Michaelis-Arbuzov reaction, remain relevant for its production. Its unique combination of a phosphonic acid moiety and a reactive C-Cl bond ensures its continued application as a key building block for advanced materials and biologically active molecules. The data and protocols compiled in

this guide serve as a comprehensive resource for chemists and researchers leveraging this important compound in their work.

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